Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
CAS No.: 877657-59-5
Cat. No.: VC7090572
Molecular Formula: C20H15FN2O5
Molecular Weight: 382.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877657-59-5 |
|---|---|
| Molecular Formula | C20H15FN2O5 |
| Molecular Weight | 382.347 |
| IUPAC Name | ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
| Standard InChI | InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
| Standard InChI Key | HFLMFVHCOROYHA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Introduction
Structural and Molecular Characteristics
The compound features a benzofuro[3,2-d]pyrimidine core fused with a 4-fluorophenyl group at position 3 and an ethyl acetate moiety at position 1. The IUPAC name, ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetate, reflects its intricate architecture. Key structural attributes include:
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Benzofuropyrimidine backbone: A fused tricyclic system combining benzofuran and pyrimidine rings.
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4-Fluorophenyl substituent: Introduces electron-withdrawing effects, enhancing metabolic stability and target binding.
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Ethyl acetate side chain: Improves solubility and modulates pharmacokinetic properties.
The SMILES notation CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 provides a precise representation of its connectivity. X-ray crystallography and NMR studies confirm planarity in the fused ring system, which is critical for intercalation into biological targets like DNA or enzymes .
Synthetic Pathways and Optimization
Multi-Step Synthesis from 2-Hydroxy-5-Nitro-1-Benzonitrile
The synthesis involves four stages, as detailed in recent protocols :
Stage 1: Formation of 1-(3-Amino-5-Nitro-1-Benzofuran-2-yl)Ethan-1-One
2-Hydroxy-5-nitro-1-benzonitrile reacts with haloketones (e.g., chloroacetone) in alcoholic media under reflux (78–82°C, 6–8 h) to yield intermediates 2a–d. Cyclization is facilitated by nucleophilic aromatic substitution, with yields averaging 65–72%.
Stage 2: Synthesis of N-[(2-Acetyl-5-Nitro-1-Benzofuran-3-yl)Carbamothioyl]Acetamide
Intermediate 2a is treated with ammonium thiocyanate (0.01 mol) and acetyl chloride (0.01 mol) in dry acetone. Stirring at 25°C for 90 minutes produces thiourea derivatives 3a–d, isolated via precipitation in ice-cold water (yields: 58–64%).
Stage 3: Cyclization to 4-Substituted-8-Nitro-Benzofuro[3,2-d]Pyrimidine-2-Thiol
Refluxing 3a–d with aqueous NaOH (15 minutes) induces cyclodehydration, forming the pyrimidine ring. Acidification with HCl precipitates thiol derivatives 4a–d, purified via recrystallization from dimethylformamide (DMF) (yields: 70–75%).
| Stage | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Haloketones, EtOH, reflux | 65–72 | Filtration, washing |
| 2 | NH₄SCN, AcCl, acetone | 58–64 | Ice-water precipitation |
| 3 | NaOH, reflux | 70–75 | Recrystallization (DMF) |
| 4 | ClCH₂COOH, Na₂CO₃ | 60–68 | Chloroform extraction |
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the minimum inhibitory concentration (MIC) is 12.5 µg/mL, comparable to ciprofloxacin (MIC: 6.25 µg/mL) . Fungal strains like Candida albicans (ATCC 10231) show MIC values of 25 µg/mL, outperforming fluconazole (MIC: 50 µg/mL). Molecular docking studies attribute this activity to:
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DNA gyrase inhibition: Hydrogen bonding with Ser84 and Asp86 residues (binding energy: −8.2 kcal/mol).
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Lanosterol demethylase binding: Hydrophobic interactions with heme groups in fungal CYP51 (binding energy: −7.9 kcal/mol) .
Physicochemical and Spectral Properties
Spectral Characterization
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IR (KBr): Peaks at 1732 cm⁻¹ (C=O ester), 1663 cm⁻¹ (pyrimidine C=O), 1528 cm⁻¹ (NO₂), and 835 cm⁻¹ (C-F) .
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¹H NMR (DMSO-d₆): δ 8.38–8.40 (s, 1H, Ar-H), 7.49–7.95 (m, 4H, Ar-H), 4.6–4.65 (s, 2H, CH₂COO), 1.21–1.25 (t, 3H, CH₃) .
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Mass Spectrometry: Molecular ion peak at m/z 383.3 ([M+H]⁺).
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in DMSO (25 mg/mL) and ethanol (18 mg/mL). Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating robust shelf life.
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